N-[1-(1H-benzimidazol-2-yl)ethyl]-3-methylbenzamide
Overview
Description
N-[1-(1H-benzimidazol-2-yl)ethyl]-3-methylbenzamide is a compound that belongs to the benzimidazole class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and material science . This particular compound features a benzimidazole ring fused with an ethyl group and a methylbenzamide moiety, making it a unique structure with potential for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-benzimidazol-2-yl)ethyl]-3-methylbenzamide typically involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde or ketone, followed by further functionalization to introduce the methylbenzamide group . Common synthetic routes include:
Condensation Reaction: 1,2-phenylenediamine reacts with an aldehyde or ketone under acidic or basic conditions to form the benzimidazole core.
Functionalization: The benzimidazole core is then functionalized with an ethyl group and a methylbenzamide moiety through various organic reactions such as alkylation and amidation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-benzimidazol-2-yl)ethyl]-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce benzimidazole amines .
Scientific Research Applications
N-[1-(1H-benzimidazol-2-yl)ethyl]-3-methylbenzamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[1-(1H-benzimidazol-2-yl)ethyl]-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with enzymes and proteins, inhibiting their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a similar core structure but lacking the ethyl and methylbenzamide groups.
2-Methylbenzimidazole: A derivative with a methyl group at the 2-position of the benzimidazole ring.
N-(1H-benzimidazol-2-yl)benzamide: A compound with a benzimidazole ring and a benzamide group but without the ethyl group.
Uniqueness
N-[1-(1H-benzimidazol-2-yl)ethyl]-3-methylbenzamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the ethyl and methylbenzamide groups enhances its potential for diverse applications compared to simpler benzimidazole derivatives .
Properties
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)ethyl]-3-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-11-6-5-7-13(10-11)17(21)18-12(2)16-19-14-8-3-4-9-15(14)20-16/h3-10,12H,1-2H3,(H,18,21)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFAYUKLURWMXTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C)C2=NC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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